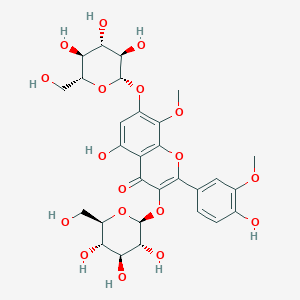
Methyl isonicotinate-(CH2)2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its enhanced immunogenicity and hydrophobicity . It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl isonicotinate-(CH2)2-COOH involves the reaction of isonicotinic acid with methanol in the presence of sulfuric acid and sodium carbonate . The reaction conditions typically require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl isonicotinate-(CH2)2-COOH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl isonicotinate-(CH2)2-COOH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: It is used in the development of pharmaceuticals and diagnostic tools.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Methyl isonicotinate-(CH2)2-COOH involves its interaction with specific molecular targets and pathways. It is known to influence the movement of thrips, making it useful in pest management . Additionally, it is used in laboratory settings to aid in the synthesis of other substances .
Comparison with Similar Compounds
Methyl isonicotinate-(CH2)2-COOH can be compared with other similar compounds, such as:
- Methyl nicotinate
- 2-nitrotoluene
- Salicylamide
These compounds have similar molecular formulas but differ in their connectivity and properties . This compound is unique due to its enhanced immunogenicity and hydrophobicity, making it particularly useful in specific scientific applications .
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(4-methoxycarbonylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7-4-5-11-8(6-7)2-3-9(12)13/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
SMMDCNTUDMYOGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)




![N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)


![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12367960.png)


![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)
